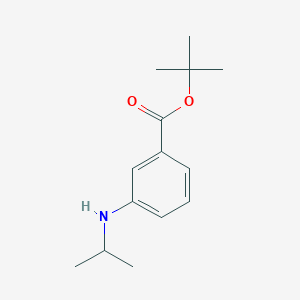
3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing carboxylic acids and their derivatives involves multiple steps, including cyclization reactions and substitution processes. A notable method involves the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are explored for their antibacterial properties. These compounds are synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives through Dieckmann-type cyclization and subsequent displacement reactions with pyrrolidine and piperidine (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure of related cyclopropyl carboxylic acids is characterized by their X-ray diffraction and infrared spectroscopic techniques. For instance, the crystal structures of certain carboxylic acid adducts with organic heterocyclic bases reveal intricate details about their molecular interactions and structure (Byriel et al., 1992).
Chemical Reactions and Properties
Cyclopropyl carboxylic acids undergo various chemical reactions, including three-component tandem reactions that lead to the synthesis of α-carboline derivatives in aqueous conditions, demonstrating their versatility in chemical synthesis (Gupta et al., 2011). Additionally, N-heterocyclic carbene-catalyzed domino reactions are used for constructing complex molecular skeletons, indicating a broad range of chemical reactivity (Du et al., 2009).
Physical Properties Analysis
The physical properties of cyclopropyl-containing carboxylic acids, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies involving cocrystals of carboxylic acids with heterocyclic bases shed light on their solid-state properties and hydrogen bonding patterns (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and participation in cycloaddition reactions, define the utility of cyclopropyl carboxylic acids in synthesis. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for instance, demonstrates the manipulability of the cyclopropyl group in complex organic synthesis (Kiely, 1991).
Scientific Research Applications
Asymmetric Synthesis in Antibacterial Agents
- 3-Cyclopropylpyridine-2-carboxylic acid hydrochloride has been utilized in the asymmetric synthesis of enantiomers of antibacterial agents. This includes a study on the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, demonstrating significant in vivo activity against Pseudomonas aeruginosa in mouse models (Rosen et al., 1988).
Catalytic Applications in Chemical Reactions
- The compound has shown potential in catalysis, particularly in acetalization of carbonyl compounds and esterification of carboxylic acids. This application is exemplified by the use of crosslinked poly(4-vinylpyridine) hydrochloride as a catalyst, which is inert to acid-sensitive functional groups (Yoshida et al., 1981).
Antibacterial Activity
- Synthesis of various derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has been explored, focusing on their applications as antibacterial agents. This includes the development of compounds with sulfinyl or sulfonyl groups showing antibacterial properties (Miyamoto et al., 1987).
X-ray Crystallography in Drug Development
- The compound has been used in X-ray crystallography for determining the absolute configuration of novel quinolone antibacterial agents. This includes studies on the synthetic intermediate, (-)-trans-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (Fukui et al., 1997).
Monitoring of Environmental Contaminants
- It has also been used in methods developed for monitoring environmental contaminants, such as the detection of pyrethroid metabolites in human urine (Arrebola et al., 1999).
Chemical Synthesis and Green Chemistry
- Studies have described new processes for preparing cyclopropyl carboxylic acid derivatives, highlighting the advantages of these processes in terms of simple operation and reduced environmental impact (Yang Qiu-yan, 2013).
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride is not explicitly mentioned in the search results. For a detailed mechanism of action, it is recommended to refer to the specific literature or contact the supplier directly .
It is stored at room temperature . The specific physical and chemical properties are not mentioned in the search results. For a detailed physical and chemical properties analysis, it is recommended to refer to the specific literature or contact the supplier directly .
Safety and Hazards
The safety information provided indicates that 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the specific literature or contact the supplier directly .
Future Directions
properties
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHGBLDXWFAANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride | |
CAS RN |
2375274-08-9 |
Source


|
| Record name | 3-cyclopropylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)
![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)


![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)


![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)